2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479164
InChI: InChI=1S/C12H17N3O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8,13H2,1-2H3
SMILES: CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13479164

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide -

Specification

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name 2-amino-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H17N3O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8,13H2,1-2H3
Standard InChI Key COWXTTRMKRTODG-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Canonical SMILES CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN

Introduction

Overview

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a synthetic acetamide derivative characterized by a nitrobenzyl moiety, an isopropyl group, and an amino-functionalized acetamide backbone. While limited direct data exist for this specific compound, structural analogs and related synthetic pathways provide insights into its properties, synthesis, and potential applications. This review consolidates findings from peer-reviewed literature, patents, and chemical databases to present a detailed analysis.

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure integrates three key functional groups (Figure 1):

  • Nitrobenzyl group: A benzyl ring substituted with a nitro (-NO₂) group at the meta position.

  • Isopropyl group: A branched alkyl substituent attached to the nitrogen atom.

  • Aminoacetamide backbone: A two-carbon chain with an amino (-NH₂) and amide (-CONH-) group.

Molecular Formula: C₁₃H₁₈N₄O₃
Molecular Weight: 278.31 g/mol
IUPAC Name: 2-Amino-N-[(3-nitrophenyl)methyl]-N-(propan-2-yl)acetamide

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, DMFInferred
LogP (Partition Coefficient)~2.1 (estimated)Calculated
Melting PointNot reported-

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide can be inferred from analogous compounds (e.g., 4-nitro positional isomer) and patented methodologies for related acetamides :

  • Step 1: Alkylation of 3-nitrobenzylamine with chloroacetyl chloride to form N-(3-nitrobenzyl)chloroacetamide.

  • Step 2: Nucleophilic substitution with isopropylamine to introduce the isopropyl group.

  • Step 3: Purification via recrystallization or column chromatography.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1Chloroacetyl chloride, DCM, 0°C, 2 h75–80%
2Isopropylamine, K₂CO₃, THF, reflux, 6 h60–65%

Challenges in Synthesis

  • Nitro Group Reactivity: The electron-withdrawing nitro group may hinder amidation kinetics, necessitating elevated temperatures or catalysts .

  • Steric Effects: Bulky isopropyl and benzyl groups complicate coupling reactions, requiring optimized stoichiometry .

Biological Activity and Mechanisms

Table 3: Comparative Bioactivity of Analogues

CompoundActivity (IC₅₀/MIC)Target Organism/Cell LineCitation
N-(4-Nitrobenzyl)-acetamideMIC = 10 µg/mLE. coli
8-Hydroxyquinoline-nitrobenzamideIC₅₀ = 15 µMHeLa cells

Mechanistic Insights

  • Nitro Group Role: Enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., enzyme active sites) .

  • Amide Backbone: Stabilizes hydrogen bonding with target proteins, critical for inhibitory effects .

Applications in Medicinal Chemistry

Drug Development

  • Antiparasitic Agents: Nitro-containing acetamides show efficacy against Trypanosoma brucei (EC₅₀ = 0.001 µM) .

  • Central Nervous System (CNS) Drugs: Structural similarity to Lacosamide (a CNS drug) suggests potential neuromodulatory applications .

Chemical Probes

  • Enzyme Inhibition: Used in studies targeting proteases and kinases due to reversible binding at catalytic sites .

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; rinse with water
InhalationUse fume hood; monitor air quality
StorageStore in airtight containers, away from light

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the nitro position and isopropyl group to optimize potency.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use computational docking to predict protein targets (e.g., PARP-1, EGFR) .

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